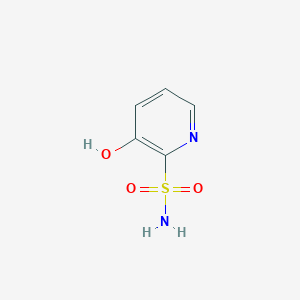
3-Hydroxypyridine-2-sulfonamide
Übersicht
Beschreibung
3-Hydroxypyridine-2-sulfonamide is a heterocyclic organic compound with the molecular formula C5H6N2O3S. It is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a sulfonamide group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 3-Hydroxypyridine-2-sulfonamide involves the pyridinization of bio-based furfural. This process uses a Raney Fe catalyst in water, with ammonia as the nitrogen source, at a temperature of 120°C. The reaction yields 3-Hydroxypyridine with an efficiency of 18.2% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of bio-based feedstocks and environmentally friendly catalysts, as mentioned above, represents a promising approach for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Hydroxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxypyridine: Lacks the sulfonamide group, making it less versatile in certain reactions.
2-Hydroxypyridine-3-sulfonamide: The position of the hydroxyl and sulfonamide groups is reversed, leading to different chemical properties and reactivity.
Pyridine-2-sulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 3-Hydroxypyridine-2-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications .
Eigenschaften
IUPAC Name |
3-hydroxypyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


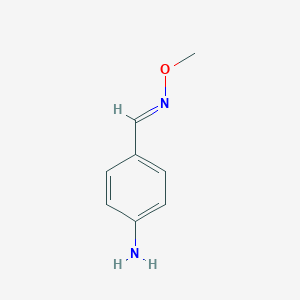
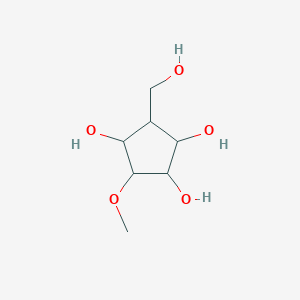
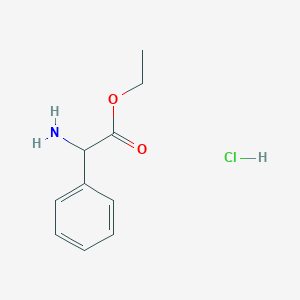




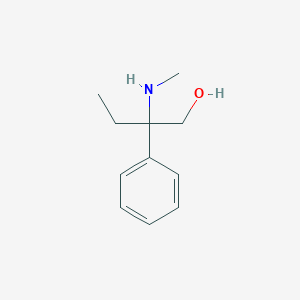
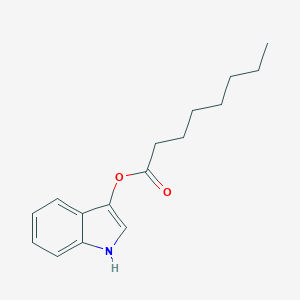
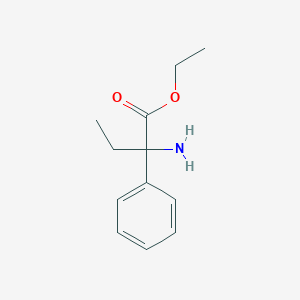

![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
